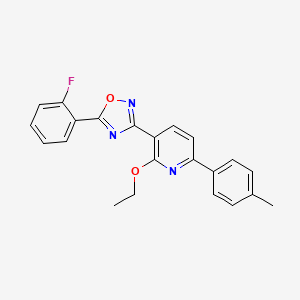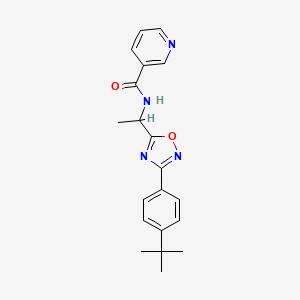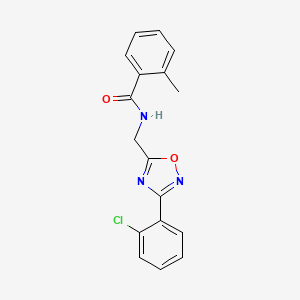![molecular formula C22H19ClN2O7S B7709574 N-(1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7709574.png)
N-(1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzodioxole ring, a chlorinated phenyl group, and a methoxyphenylsulfamoyl group, making it a unique molecule with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate product . This intermediate is then reacted with aryloxymethyloxiranes to produce the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce various alcohols or amines.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new drugs and understanding biochemical pathways.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The benzodioxole ring and sulfamoyl group are key functional groups that contribute to its biological activity. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
- N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
- N-(1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O7S/c1-29-16-5-2-14(3-6-16)25-33(27,28)17-7-9-19(18(23)11-17)30-12-22(26)24-15-4-8-20-21(10-15)32-13-31-20/h2-11,25H,12-13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKGTYCIMZNXEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NC3=CC4=C(C=C3)OCO4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(tert-butyl)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709494.png)

![Ethyl 4-{2-[2-(3-methyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzoate](/img/structure/B7709503.png)



![2-[Methyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B7709534.png)
![N-(2-methoxyethyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B7709536.png)
![N'-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7709548.png)


![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7709588.png)
![N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-phenoxyacetamide](/img/structure/B7709594.png)
![N-(2-ethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7709600.png)
